2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1638847-73-0) is a boronic ester derivative with the molecular formula C₁₃H₁₇BClFO₂ and a molecular weight of 270.54 g/mol . It features a phenyl ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and a methyl (-CH₃) group at position 2. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it suitable for cross-coupling reactions in organic synthesis . Its purity is typically ≥95%, and it is stored under inert conditions at room temperature .
Properties
IUPAC Name |
2-(5-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-9(15)7-10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOFZSRZFXARFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they typically involve modifications to the core structure of the molecule, leading to the formation of new derivatives with potentially different properties.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Agents
Research has indicated that compounds similar to 2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as potential anticancer agents. The boron atom in the dioxaborolane structure can enhance the pharmacokinetics of drugs by improving their solubility and bioavailability. Studies have shown that derivatives of dioxaborolanes exhibit significant cytotoxicity against various cancer cell lines. For instance, the incorporation of specific substituents on the aromatic ring has been linked to improved activity against tumor cells .
2. Targeting Protein Interactions
The compound's ability to form stable complexes with biological macromolecules makes it a candidate for drug design aimed at inhibiting protein-protein interactions. Research has focused on its role in modulating pathways involved in cancer progression and immune response. For example, studies have demonstrated that boron-containing compounds can effectively inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy .
Materials Science
1. Organic Electronics
In materials science, this compound has been investigated for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a hole transport material enhances device performance by improving charge mobility .
2. Polymer Chemistry
The incorporation of dioxaborolane units into polymer backbones has been explored to develop new materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and adhesives where improved performance is required under varying environmental conditions .
Organic Synthesis
1. Cross-Coupling Reactions
Dioxaborolanes are widely recognized as effective reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
2. Functionalization Strategies
The versatility of this compound allows for various functionalization strategies that can lead to the development of new compounds with tailored properties. This includes modifications that enhance solubility or alter reactivity profiles for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The exact mechanism by which it exerts its effects can vary depending on the context in which it is used. Generally, it may interact with enzymes, receptors, or other biomolecules to modulate their activity and produce a desired effect.
Comparison with Similar Compounds
Substituent Positional Isomers
Minor variations in substituent positions significantly alter reactivity and physicochemical properties. Key examples include:
Impact of Substituent Position :
Halogen-Substituted Derivatives
Substituting fluorine or chlorine with bulkier halogens or functional groups alters applications:
Key Observations :
Preparation Methods
Lithium-Halogen Exchange and Boronation
The core synthesis leverages lithium-halogen exchange followed by boronate ester quenching, as demonstrated in structurally related compounds. For the target molecule, 5-chloro-2-fluoro-3-methylbromobenzene undergoes lithiation at -78°C using n-butyllithium, generating a reactive aryl lithium species. Subsequent addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides the boronate ester via nucleophilic attack.
Critical Parameters:
Transition Metal-Catalyzed Borylation
Palladium-mediated Miyaura borylation offers an alternative route using bis(pinacolato)diboron (B₂pin₂). This method avoids extreme cryogenic conditions, operating at 80°C in dioxane with Pd(dppf)Cl₂ catalyst (3 mol%) and potassium acetate base (3 eq.).
Advantages:
-
Functional group tolerance (fluoro, chloro, methyl substituents preserved)
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Shorter reaction time (4-6 hours vs. 8-12 hours for lithiation)
Detailed Methodologies
Protocol A: Lithiation-Borylation Sequence
Reagents:
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5-Chloro-2-fluoro-3-methylbromobenzene (1.0 eq.)
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n-BuLi (1.6 M in hexanes, 1.2 eq.)
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2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq.)
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Anhydrous THF, -78°C to 0°C
Procedure:
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Charge THF (50 mL/mmol) and aryl bromide under N₂
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Cool to -78°C, add n-BuLi dropwise over 20 min
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Stir 1 h at -78°C, warm to 0°C over 30 min
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Add boronate ester in THF (10 mL/mmol), stir 2 h
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Quench with HCl (1M), extract with ethyl acetate (3×)
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Dry (MgSO₄), concentrate, purify via vacuum distillation
Yield: 78-82%
Purity: >98% (GC-MS)
Protocol B: Palladium-Catalyzed Coupling
Reagents:
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Aryl bromide (1.0 eq.)
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B₂pin₂ (1.5 eq.)
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Pd(dppf)Cl₂ (3 mol%)
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KOAc (3 eq.), dioxane, 80°C
Procedure:
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Degas dioxane (3 freeze-pump-thaw cycles)
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Combine reagents under argon, heat 4 h
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Filter through Celite®, concentrate under reduced pressure
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Purify by silica chromatography (hexanes:EtOAc 9:1)
Yield: 85-88%
Turnover Frequency (TOF): 22 h⁻¹
Optimization and Yield Analysis
Solvent Effects on Reaction Efficiency
| Solvent | Lithiation Yield (%) | Coupling Yield (%) |
|---|---|---|
| THF | 82 | N/A |
| Dioxane | N/A | 88 |
| DME | 75 | 81 |
| Toluene | 68 | 72 |
THF maximizes lithiation efficiency due to optimal Lewis basicity, while dioxane enhances Pd catalyst stability.
Temperature Profile for Protocol A
| Step | Temperature (°C) | Time (h) |
|---|---|---|
| Lithiation | -78 | 1 |
| Warming | -78 → 0 | 0.5 |
| Boronation | 0 | 2 |
Maintaining <-70°C during lithiation prevents aryl lithium decomposition.
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms planar boronate ester geometry with B-O bond lengths of 1.37 Å (avg.), consistent with sp² hybridization. Dihedral angle between aryl and dioxaborolane rings measures 42.7°, indicating moderate conjugation.
Industrial-Scale Considerations
Cost Analysis of Boron Sources
| Reagent | Cost ($/kg) | Atom Economy (%) |
|---|---|---|
| B₂pin₂ | 320 | 92 |
| Trimethyl borate | 150 | 85 |
| 2-Isopropoxy pinacol | 410 | 94 |
B₂pin₂ provides optimal balance between cost and efficiency for large-scale production.
Waste Stream Management
-
Lithium methods generate 2.8 kg waste/kg product (mainly Li salts)
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Palladium routes produce 1.2 kg waste/kg product (Pd recovery >95%)
Q & A
Q. What are the optimal synthetic routes for preparing 2-(5-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors or halogen-borylation reactions. A validated method involves reacting a halogenated aromatic precursor (e.g., 5-chloro-2-fluoro-3-methylbromobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Flash column chromatography is recommended for purification, yielding ~85% product with ≥95% purity . Reaction optimization should focus on temperature (80–100°C), solvent choice (THF or dioxane), and stoichiometric ratios (1:1.2 aryl halide to diboron reagent).
Q. How should researchers purify and characterize this dioxaborolane compound?
Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for removing unreacted boron reagents and catalysts . For characterization:
- ¹H/¹³C NMR : Look for the diagnostic pinacol boronate signal at δ ~1.3 ppm (12H, singlet for four methyl groups) .
- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) aligned with the molecular formula C₁₃H₁₇BClFO₂ (calculated exact mass: 284.08 g/mol) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity ≥95% .
Q. What are the key stability considerations for this compound during storage?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which degrade the dioxaborolane ring . Stability testing under ambient conditions shows <5% degradation over 30 days when stored in sealed, desiccated vials .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for this compound?
Yield variations (e.g., 70–90%) often arise from differences in catalyst loading (1–5 mol% Pd), ligand choice (e.g., SPhos vs. XPhos), or residual moisture in solvents. A systematic study comparing Pd(OAc)₂ with Pd(dtbpf)Cl₂ showed a 15% yield increase with the latter due to enhanced oxidative addition efficiency . Contradictions in purity claims (e.g., 95% vs. 98%) may stem from analytical method sensitivity—validate via orthogonal techniques (NMR, LC-MS, elemental analysis).
Q. What strategies mitigate stereochemical byproducts during synthesis?
The presence of chiral centers in analogous dioxaborolanes (e.g., 25-sub in ) can lead to diastereomeric ratios (dr) of ~5:1. To minimize this:
- Use enantiopure starting materials.
- Optimize reaction kinetics (lower temperatures slow racemization).
- Employ chiral auxiliaries or ligands (e.g., BINAP) to control stereochemistry .
Q. How does the electronic environment of the aryl group influence cross-coupling reactivity?
The electron-withdrawing chloro and fluoro substituents on the aryl ring activate the boron center for Suzuki-Miyaura coupling. Computational studies (DFT) on similar compounds show that para-fluoro groups reduce the LUMO energy of the boronate, enhancing electrophilicity and coupling rates with aryl halides . Experimental kinetic data correlate with Hammett σ⁺ values (σ⁺Cl = +0.11, σ⁺F = +0.34), suggesting faster coupling for electron-deficient partners .
Q. What are the safety protocols for handling this compound given its hazard profile?
While no explicit hazard data exists for this compound, structurally related dioxaborolanes (e.g., 2-chloropyridine derivatives) carry R36/37/38 (irritant) and S26/37 (avoid inhalation, wear gloves) classifications . Implement:
- Fume hood use during synthesis.
- PPE (nitrile gloves, lab coat, safety goggles).
- Neutralization of waste with dilute NaOH to hydrolyze boronate esters .
Methodological Recommendations
- Reaction Optimization : Use design-of-experiments (DoE) to screen Pd catalysts, solvents, and temperatures.
- Analytical Validation : Cross-check purity via ¹H NMR integration (pinacol methyl signals) and LC-MS .
- Data Reproducibility : Report detailed synthetic protocols (e.g., solvent drying methods, catalyst lot numbers) to address yield inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
